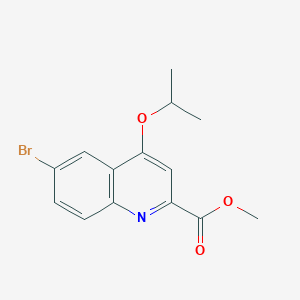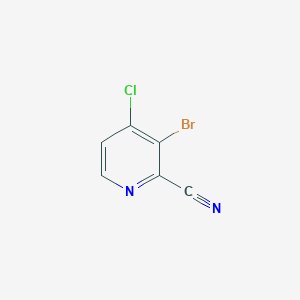
(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a pyrimidine ring, a propionic acid moiety, and a benzyl ester group. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester typically involves multiple steps. One common method is the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a catalyst. This reaction can be carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst . The reaction is typically performed at elevated temperatures to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, which can be more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides depending on the nucleophile used
Applications De Recherche Scientifique
(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with various biological pathways. The pyrimidine ring may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-pyrimidin-5-yl propionate
- Methyl 2-pyrimidin-5-yl propionate
- Benzyl 2-pyrimidin-5-yl acetate
Uniqueness
(S)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is unique due to its combination of a tert-butoxycarbonylamino group and a benzyl ester group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where selective hydrolysis or specific binding interactions are required .
Propriétés
Formule moléculaire |
C19H23N3O4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-16(9-15-10-20-13-21-11-15)17(23)25-12-14-7-5-4-6-8-14/h4-8,10-11,13,16H,9,12H2,1-3H3,(H,22,24)/t16-/m0/s1 |
Clé InChI |
NDASOAKJTNZJRL-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
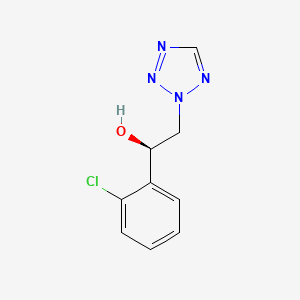
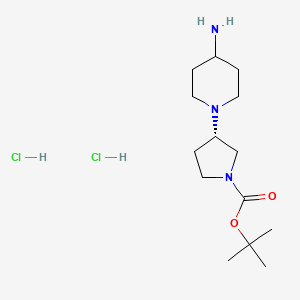
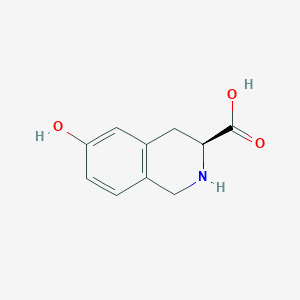

![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
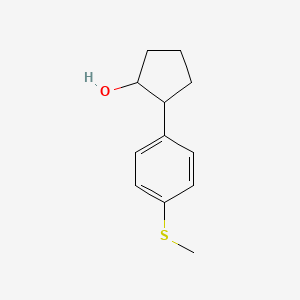
![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)
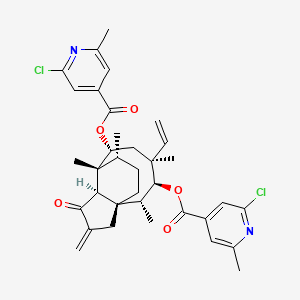
![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
platinum(II)](/img/structure/B13904557.png)
